molecular formula C11H14O2 B6219151 3-methoxy-3-phenylcyclobutan-1-ol, Mixture of diastereomers CAS No. 2751611-98-8

3-methoxy-3-phenylcyclobutan-1-ol, Mixture of diastereomers

Cat. No.: B6219151
CAS No.: 2751611-98-8
M. Wt: 178.2
InChI Key:
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Description

3-methoxy-3-phenylcyclobutan-1-ol, a mixture of diastereomers, is an organic compound with the molecular formula C11H14O2 This compound is characterized by a cyclobutane ring substituted with a methoxy group and a phenyl group The presence of diastereomers indicates that the compound has multiple stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methoxy-3-phenylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methanol in the presence of a base. The reaction proceeds via nucleophilic addition of methanol to the carbonyl group of cyclobutanone, followed by protonation to yield the desired product. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

In an industrial setting, the production of 3-methoxy-3-phenylcyclobutan-1-ol may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids or bases, can further enhance the reaction rate and selectivity. The product is then purified through distillation or chromatography to obtain a high-purity mixture of diastereomers .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-3-phenylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-3-phenylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in stereochemical studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-3-phenylcyclobutan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its methoxy and phenyl groups contribute to its reactivity and ability to form stable intermediates. The compound’s stereochemistry also plays a crucial role in its interactions with enzymes and other biomolecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-3-phenylcyclobutan-1-ol is unique due to the presence of both methoxy and phenyl groups on the cyclobutane ring, which imparts distinct chemical and physical properties. The mixture of diastereomers further adds to its complexity and potential for diverse applications in various fields .

Properties

CAS No.

2751611-98-8

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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